Dimethyl Isophthalate-2,4,5,6-d4
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Overview
Description
Dimethyl Isophthalate-2,4,5,6-d4 is a deuterium-labeled compound, specifically a stable isotope of Dimethyl Isophthalate. The incorporation of deuterium atoms into the molecular structure makes it a valuable tool in various scientific research applications, particularly in the field of drug development and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl Isophthalate-2,4,5,6-d4 is synthesized by esterifying isophthalic acid with methanol in the presence of deuterium. The reaction typically involves refluxing isophthalic acid with super dry methanol containing a few drops of concentrated sulfuric acid as a catalyst . The deuterium atoms are introduced during this process to replace the hydrogen atoms in the molecular structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the incorporation of deuterium atoms and achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl Isophthalate-2,4,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Isophthalic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl Isophthalate-2,4,5,6-d4 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic pathways of pharmaceuticals.
Industry: Applied in the production of deuterium-labeled polymers and materials for specialized applications
Mechanism of Action
The mechanism of action of Dimethyl Isophthalate-2,4,5,6-d4 involves its incorporation into molecular structures where deuterium atoms replace hydrogen atoms. This substitution can affect the pharmacokinetic and metabolic profiles of the compound, leading to altered absorption, distribution, metabolism, and excretion properties. The molecular targets and pathways involved depend on the specific application and the compound’s interaction with biological systems .
Comparison with Similar Compounds
Similar Compounds
Dimethyl Isophthalate: The non-deuterated form of Dimethyl Isophthalate-2,4,5,6-d4.
Dimethyl Terephthalate: Another phthalate ester used in similar applications.
Diethyl Isophthalate: A similar compound with ethyl ester groups instead of methyl.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and quantitation in metabolic studies, making it a valuable tool in drug development and other scientific fields .
Properties
Molecular Formula |
C10H10O4 |
---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
dimethyl 2,4,5,6-tetradeuteriobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C10H10O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h3-6H,1-2H3/i3D,4D,5D,6D |
InChI Key |
VNGOYPQMJFJDLV-LNFUJOGGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC)[2H])C(=O)OC)[2H] |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)C(=O)OC |
Origin of Product |
United States |
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